3-(4-BOC-Aminophenyl)phenol

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

3-(4-BOC-Aminophenyl)phenol (CAS 1261916-66-8), IUPAC name tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate, is a bifunctional biphenyl building block featuring a tert-butoxycarbonyl (BOC)-protected aromatic amine at the 4-position of one phenyl ring and a free meta-hydroxyl group on the other. With a molecular formula of C17H19NO3 and molecular weight of 285.34 g/mol, it belongs to the class of N-BOC-protected hydroxybiphenyl intermediates widely employed in medicinal chemistry for constructing kinase inhibitor and protein-protein interaction modulator scaffolds.

Molecular Formula C17H19NO3
Molecular Weight 285.343
CAS No. 1261916-66-8
Cat. No. B2475607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-BOC-Aminophenyl)phenol
CAS1261916-66-8
Molecular FormulaC17H19NO3
Molecular Weight285.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20)
InChIKeyHGIGIXLZDXZDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-BOC-Aminophenyl)phenol CAS 1261916-66-8: Biphenyl Scaffold Intermediate Procurement Guide


3-(4-BOC-Aminophenyl)phenol (CAS 1261916-66-8), IUPAC name tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate, is a bifunctional biphenyl building block featuring a tert-butoxycarbonyl (BOC)-protected aromatic amine at the 4-position of one phenyl ring and a free meta-hydroxyl group on the other . With a molecular formula of C17H19NO3 and molecular weight of 285.34 g/mol, it belongs to the class of N-BOC-protected hydroxybiphenyl intermediates widely employed in medicinal chemistry for constructing kinase inhibitor and protein-protein interaction modulator scaffolds [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, though supply chain discontinuities have been observed at certain distributors .

3-(4-BOC-Aminophenyl)phenol: Why Near-Analog Substitution Introduces Synthetic and Structural Risk


In-class hydroxybiphenyl building blocks cannot be casually interchanged for 3-(4-BOC-Aminophenyl)phenol because subtle variations in regiochemistry, protecting group strategy, and ring count produce functionally distinct intermediates. The target compound positions the phenolic OH at the meta position relative to the biphenyl junction and the BOC-amine at the para position of the opposite ring, creating a specific 3′-hydroxy-4-carbamate geometry . Regioisomers such as 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1) relocate the hydroxyl to the para position, altering hydrogen-bond donor/acceptor vectors by approximately 180° relative to the BOC-amine, which can fundamentally change molecular recognition in target binding pockets . The free-amine analog 3-(4-aminophenyl)phenol (CAS 779341-20-7) lacks the acid-labile BOC group entirely, forfeiting orthogonal protection and exposing the nucleophilic aniline nitrogen to unintended side reactions during multi-step syntheses . Even single-ring analogs such as 3-(Boc-amino)phenol (CAS 19962-06-2) eliminate the biphenyl scaffold that provides the rigidity and extended molecular length required for many kinase inhibitor pharmacophores . These structural divergences produce measurable differences in physicochemical properties—including pKa, boiling point, and lipophilicity—that directly impact reaction compatibility, purification behavior, and ultimate drug-likeness of downstream products .

3-(4-BOC-Aminophenyl)phenol CAS 1261916-66-8: Head-to-Head Comparator Evidence for Procurement Decisions


Regiochemical Differentiation: Meta-Hydroxy vs. Para-Hydroxy Biphenyl Carbamates

3-(4-BOC-Aminophenyl)phenol places the free hydroxyl group at the 3′-meta position of the biphenyl system, whereas the closest regioisomer 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1) positions the OH at the 4′-para position. This seemingly minor positional shift produces a distinct hydrogen-bond donor/acceptor vector geometry that differs by approximately 60° in dihedral angle relative to the biphenyl axis, altering molecular recognition capacity in protein binding sites . The predicted boiling point for the target compound is 410.5±38.0 °C, compared to 399.0±25.0 °C for the 4′-hydroxy regioisomer, reflecting differences in intermolecular hydrogen-bonding networks that influence purification by distillation or sublimation .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

BOC Protection Advantage: Orthogonal Reactivity vs. Free Amine Analog

The BOC-protected amine in 3-(4-BOC-Aminophenyl)phenol enables acid-labile deprotection orthogonal to the phenolic hydroxyl, a capability absent in the free-amine analog 3-(4-aminophenyl)phenol (CAS 779341-20-7). The free-amine analog (MW 185.22 g/mol) presents a nucleophilic aniline nitrogen that can participate in unwanted Schiff base formation, oxidation, or premature coupling during multi-step syntheses—reactions that the BOC group in the target compound (MW 285.34 g/mol) completely suppresses . This translates to a practical synthetic advantage: the BOC group withstands strongly basic conditions (e.g., Grignard additions, Suzuki couplings with K₂CO₃ at elevated temperatures) where the free amine would be protonated or oxidized . The molecular weight difference of 100.12 g/mol between protected and deprotected forms must be factored into stoichiometric calculations for downstream steps .

Organic Synthesis Protecting Group Strategy Multi-Step Synthesis

Biphenyl Scaffold Rigidity: Extended Molecular Geometry vs. Single-Ring Analogs

3-(4-BOC-Aminophenyl)phenol provides a biphenyl scaffold with an extended molecular length of approximately 9.8–10.2 Å between the phenolic oxygen and the BOC carbamate carbon (calculated from SMILES geometry), compared to approximately 4.8–5.2 Å for the single-ring analog 3-(Boc-amino)phenol (CAS 19962-06-2) [1]. The biphenyl system confers conformational restriction through the aryl-aryl bond, which exhibits a torsional barrier of approximately 2–3 kcal/mol and a preferred dihedral angle of ~35–45° in solution—properties absent in the freely rotating single-ring analog . The single-ring comparator 3-(Boc-amino)phenol has a well-defined melting point of 134–138 °C (experimental) [2], whereas the target compound lacks published experimental melting point data (predicted values only), representing a data gap for solid-state characterization. The single-ring analog is substantially less expensive (25g ≈ $81) but cannot serve as a biphenyl pharmacophore surrogate [2].

Scaffold-Based Drug Design Conformational Restriction Pharmacophore Extension

Lipophilicity and Drug-Likeness: LogP Differentiation Among BOC-Aminophenyl Phenol Regioisomers

Although experimentally measured LogP for 3-(4-BOC-Aminophenyl)phenol has not been publicly reported, comparative data from the structurally closest regioisomers indicate that the position of the hydroxyl group measurably influences lipophilicity. The 2′-hydroxy regioisomer 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) has a reported LogP of 4.23 , while the 4′-hydroxy regioisomer 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1) has a reported LogP of 4.18 . The target compound's 3′-meta-hydroxy substitution is predicted to yield an intermediate LogP between these two values (estimated ~4.20), reflecting a subtle but measurable difference of approximately 0.03–0.05 log units versus the para-hydroxy isomer. This LogP range (>4.0) classifies these compounds as moderately lipophilic, within acceptable drug-like space (Lipinski LogP < 5) but requiring attention to aqueous solubility during biological assays . The target compound's Fsp³ of 0.24 (estimated from analog data) indicates a predominantly flat, aromatic character typical of type II kinase inhibitor fragments .

ADME Prediction Lipophilicity Lead Optimization

Supply Chain Fragility: Purity Gradients, Pricing, and Vendor Discontinuation Risk

Commercial availability data reveal meaningful differentiation in purity tiers and pricing across vendors for 3-(4-BOC-Aminophenyl)phenol and its analogs. The target compound is offered at 95% (CymitQuimica, now discontinued) , 97% (Amatek Scientific, 1g = ¥1,800) , and 98% (Leyan) . Its regioisomer 4-(3-BOC-Aminophenyl)phenol is priced at ¥1,634/g (Macklin, 96% purity) , representing a ~9% lower cost at comparable purity. The simpler single-ring analog 3-(Boc-amino)phenol is dramatically cheaper at approximately $81/25g [1], reflecting economies of scale for a higher-volume building block. Critically, the CymitQuimica listing for the target compound is marked 'Discontinued' across all pack sizes (1g, 5g, 10g) , indicating supply chain fragility that procurement teams must monitor. No major global distributor (Sigma-Aldrich, TCI, Thermo Fisher) currently lists the target compound in their standard catalog, in contrast to the regioisomer 4-(3-BOC-Aminophenyl)phenol which is stocked by Sigma-Aldrich (96% purity) .

Chemical Procurement Supply Chain Management Vendor Qualification

3-(4-BOC-Aminophenyl)phenol CAS 1261916-66-8: Evidence-Backed Application Scenarios for Scientific Procurement


Type II Kinase Inhibitor Fragment Elaboration (Medicinal Chemistry)

The meta-hydroxy, para-BOC-amino biphenyl geometry of 3-(4-BOC-Aminophenyl)phenol provides an ideal vector for type II kinase inhibitor scaffolds that require hydrogen-bond donor engagement with the kinase hinge region while extending a hydrophobic moiety into the allosteric back pocket. The predicted pKa of 9.77 for the phenolic OH ensures the hydroxyl remains predominantly neutral at physiological pH, facilitating passive membrane permeability of derived compounds . Researchers should verify regioisomeric identity by ¹H NMR prior to use, as the structurally similar 4-(3-BOC-Aminophenyl)phenol (available at lower cost from Sigma-Aldrich) will produce an altered hydrogen-bond vector that may fail to recapitulate published SAR .

Orthogonally Protected Biphenyl Intermediate for Multi-Step Convergent Synthesis

The BOC group on 3-(4-BOC-Aminophenyl)phenol is stable under Suzuki-Miyaura cross-coupling conditions (Pd(PPh₃)₄, K₂CO₃, aqueous dioxane, 80–100 °C), enabling the phenolic OH to be functionalized (e.g., O-alkylation, Mitsunobu reaction) while the amine remains inert . Subsequent acidolytic deprotection (TFA/CH₂Cl₂ or 4M HCl/dioxane) liberates the free aniline for amide coupling or reductive amination. The free-amine analog 3-(4-aminophenyl)phenol (CAS 779341-20-7, €476/50mg) cannot support this orthogonal sequence because both amine and phenol would compete for electrophilic reagents . Procurement note: the 100 mg/mol higher molecular weight of the BOC-protected form must be included in stoichiometric calculations for downstream reactions .

Protein-Protein Interaction (PPI) Modulator Scaffold Construction

The extended biphenyl scaffold of 3-(4-BOC-Aminophenyl)phenol (calculated end-to-end distance ~9.8–10.2 Å) provides sufficient molecular length to span the shallow, elongated binding grooves characteristic of PPI interfaces, such as c-Myc/Max or Bcl-2 family interactions . The conformational restriction imposed by the biphenyl torsional barrier (~2–3 kcal/mol) limits rotational自由度 and reduces the entropic penalty upon target binding compared to flexible single-ring linkers. The Fsp³ value of approximately 0.24 confirms high aromatic character consistent with PPI inhibitor chemical space . Single-ring analogs like 3-(Boc-amino)phenol (end-to-end ~4.8–5.2 Å) are structurally inadequate for these applications .

Analytical Reference Standard for BOC-Deprotection Reaction Monitoring

The 100.12 Da mass difference between 3-(4-BOC-Aminophenyl)phenol (MW 285.34) and its deprotected product 3-(4-aminophenyl)phenol (MW 185.22) provides a clean LC-MS marker for monitoring BOC deprotection reaction progress. The characteristic mass shift of 100 Da (loss of C₅H₈O₂) is unambiguously distinguishable from background ions, and the phenolic OH provides a UV chromophore (λmax ~270–280 nm, biphenyl π→π* transition) for HPLC tracking . This analytical utility is not available with regioisomers that may exhibit different retention times or fragmentation patterns, complicating reaction monitoring in multi-component mixtures .

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